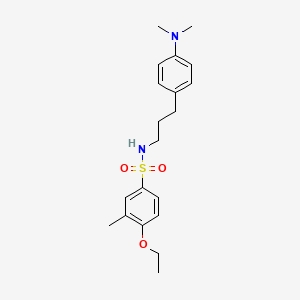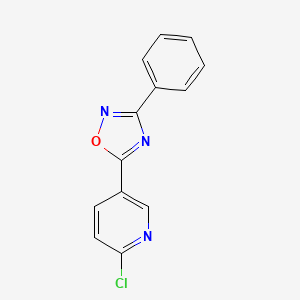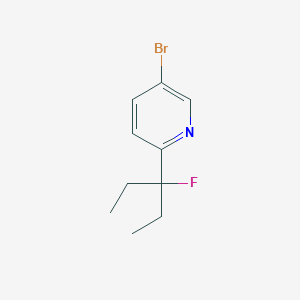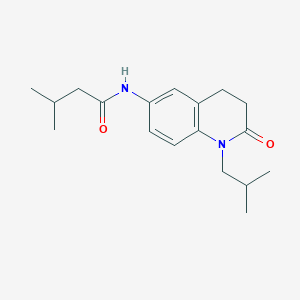
4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The propylsulfonyl group attached to the piperidine ring could potentially make this compound a useful intermediate in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of piperidine derivatives include their boiling points, melting points, and solubilities .Aplicaciones Científicas De Investigación
Serotonin Receptor Agonists : This compound has been studied in the context of synthesizing serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects. This makes them relevant in the treatment of gastrointestinal disorders (Sonda et al., 2004).
Cytochrome P450 Enzyme Interaction : Research has also been conducted on the oxidative metabolism of similar compounds, particularly their interactions with human liver microsomes and various cytochrome P450 enzymes. Such studies are crucial in understanding the drug metabolism and potential interactions of these compounds (Hvenegaard et al., 2012).
Synthesis and Pharmacological Profile : Further studies have focused on the synthesis of benzamide derivatives, which are structurally related to this compound, and their pharmacological profiles. These studies often aim to enhance oral bioavailability and pharmacological efficacy, providing insights into the potential therapeutic applications of these compounds (Sonda et al., 2003).
Antimicrobial Activity : Some derivatives of similar compounds have been evaluated for their antimicrobial properties against pathogens affecting plants like tomatoes. This indicates potential applications in agricultural science and plant pathology (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activity : Studies have also been conducted on the antioxidant capacity and anticholinesterase activity of sulfonyl hydrazone compounds with piperidine derivatives. Such research is significant in exploring the therapeutic potential of these compounds in neurodegenerative diseases (Karaman et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1-propylsulfonylpiperidin-4-yl)methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-11-23(20,21)19-9-7-17(8-10-19)14-22-13-16-5-3-15(12-18)4-6-16/h3-6,17H,2,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBXJBDKJUNVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-(Propylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)


![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)
![tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2688798.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)


![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)

![1-(3-methoxypropyl)-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688808.png)